molecular formula C22H24N6O3S B10959854 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide

2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide

Cat. No.: B10959854
M. Wt: 452.5 g/mol
InChI Key: ILUJXEZOVAYIFV-WYMPLXKRSA-N
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Description

2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Triazole Core: The initial step involves the synthesis of the triazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl and Toluidinomethyl Groups: The allyl and toluidinomethyl groups are introduced via alkylation reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the triazole, followed by the addition of allyl bromide and 4-toluidinomethyl chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol derivative reacts with the triazole intermediate.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.

    Condensation with 2,4-Dihydroxybenzaldehyde: The final step involves the condensation of the acetohydrazide intermediate with 2,4-dihydroxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the azomethine (Schiff base) linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core is a versatile scaffold that can be modified to create a wide range of derivatives with different properties.

Biology

In biological research, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring and the hydrazide moiety contributes to its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also generate reactive oxygen species (ROS) that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(3-pyridinylmethylene)acetohydrazide
  • **2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-thienylmethylene)acetohydrazide

Uniqueness

Compared to similar compounds, 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide is unique due to the presence of the 2,4-dihydroxybenzylidene moiety. This structural feature enhances its ability to form hydrogen bonds and interact with biological targets, potentially increasing its biological activity and therapeutic potential.

Properties

Molecular Formula

C22H24N6O3S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N6O3S/c1-3-10-28-20(13-23-17-7-4-15(2)5-8-17)25-27-22(28)32-14-21(31)26-24-12-16-6-9-18(29)11-19(16)30/h3-9,11-12,23,29-30H,1,10,13-14H2,2H3,(H,26,31)/b24-12+

InChI Key

ILUJXEZOVAYIFV-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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